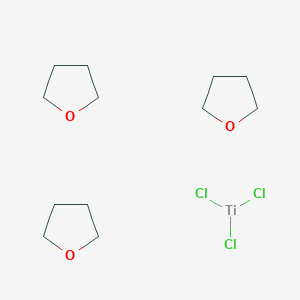

Oxolane; trichlorotitanium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18039-90-2 |

|---|---|

Molecular Formula |

C12H24Cl3O3Ti |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

oxolane;titanium(3+);trichloride |

InChI |

InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |

InChI Key |

MIDYWIPTCYRMQF-UHFFFAOYSA-K |

SMILES |

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |

Canonical SMILES |

C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Ti+3] |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for Oxolane; Trichlorotitanium Complexes

Direct Ligand Coordination Approaches

The most straightforward method for preparing oxolane; trichlorotitanium involves the direct reaction of a titanium(III) source with tetrahydrofuran (B95107) (THF). This approach leverages the Lewis acidic nature of the titanium(III) center and the donor properties of the oxygen atom in the THF molecule.

Synthesis from Anhydrous Titanium(III) Chloride and Tetrahydrofuran

The direct reaction between anhydrous titanium(III) chloride (TiCl₃) and tetrahydrofuran is a widely employed method for the synthesis of TiCl₃(THF)₃. chemicalpapers.com The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the air- and moisture-sensitive titanium(III) species. chemicalpapers.com In a typical procedure, anhydrous TiCl₃ is mixed with an excess of dry, oxygen-free THF. chemicalpapers.com The reaction mixture is stirred, leading to the dissolution of the solid TiCl₃ and the formation of the desired light-blue crystalline adduct, TiCl₃(THF)₃. wikipedia.orgchemeurope.com

The product can be isolated by precipitation with a non-polar solvent like hexane (B92381) or heptane (B126788), followed by filtration and drying under vacuum. chemicalpapers.com The use of heptane can be advantageous as its higher boiling point facilitates the removal of residual THF by distillation. chemicalpapers.com

Influence of Reaction Conditions on Stoichiometry (e.g., Temperature)

The stoichiometry of the resulting this compound complex is sensitive to the reaction conditions, particularly temperature. While TiCl₃(THF)₃ is the most commonly isolated product, other stoichiometries can be obtained by manipulating the thermal conditions.

Thermogravimetric analysis has shown that TiCl₃(THF)₃ decomposes upon heating in a nitrogen or argon atmosphere. chemicalpapers.com At approximately 100°C, it loses one equivalent of THF to form the green complex TiCl₃·2THF. chemicalpapers.com Further heating to above 150°C results in the formation of the grey compound TiCl₃·THF. chemicalpapers.com These thermal decomposition steps highlight the influence of temperature on the coordination number of the titanium center. It has been noted that at around 250°C, disproportionation into titanium(II) chloride (TiCl₂) and a Ti(IV) complex, TiCl₄·2THF, can occur. chemicalpapers.com

| Temperature | Resulting Complex | Color | Reference |

|---|---|---|---|

| Room Temperature | TiCl₃(THF)₃ | Light-blue | wikipedia.orgchemeurope.com |

| ~100°C | TiCl₃·2THF | Green | chemicalpapers.com |

| >150°C | TiCl₃·THF | Grey | chemicalpapers.com |

Reduction-Based Synthetic Routes

An alternative and widely used approach to synthesize this compound complexes involves the in-situ reduction of a titanium(IV) precursor, typically titanium(IV) chloride (TiCl₄), in the presence of tetrahydrofuran. This method is often preferred due to the high reactivity and commercial availability of TiCl₄.

Formation via Reduction of Titanium(IV) Chloride in Tetrahydrofuran Medium

In this method, TiCl₄ is dissolved in or added to THF, and a suitable reducing agent is introduced to effect the one-electron reduction of Ti(IV) to Ti(III). The resulting TiCl₃ species immediately coordinates with the THF solvent to form the desired complex. The choice of reducing agent is critical and can influence the reaction conditions and the purity of the final product.

3 TiCl₄ + Al + 9 THF → 3 TiCl₃(THF)₃ + AlCl₃

A facile method for obtaining aluminum-free TiCl₃(THF)₃ involves THF extraction from the commercially available compound 3TiCl₃·AlCl₃. lookchem.comresearchgate.net

Alkylaluminum compounds, such as triethylaluminum (B1256330) (AlEt₃) and diethylaluminum chloride (AlEt₂Cl), have also been investigated for the reduction of TiCl₄. researchgate.net These reactions, often conducted in hydrocarbon solvents, can produce the brown, beta-form of TiCl₃. google.com It has been found that the reduction of TiCl₄ with alkylaluminum halides in the presence of Lewis bases like ethers can lead to highly active and stereospecific catalysts. google.com

Besides aluminum, other metals can also be employed as reducing agents for the preparation of low-valent titanium species in THF.

Zinc: Zinc powder is a frequently used reductant in organic synthesis for generating low-valent titanium species from TiCl₄ or TiCl₃ for reactions like the McMurry coupling. wikipedia.org The reduction of TiCl₄ with zinc in THF generates active titanium species that can be utilized for various chemical transformations. wikipedia.orgresearchgate.net

Magnesium: The reduction of TiCl₄ by magnesium is a cornerstone of the Kroll process for the industrial production of titanium metal. wikipedia.orgnih.gov In the context of synthesizing titanium complexes, magnesium can also be used as a reducing agent. wikipedia.org The reaction between TiCl₄ and magnesium in THF leads to the formation of low-valent titanium species. wikipedia.orgresearchgate.net The reactivity of magnesium makes it an effective reductant, although controlling the reaction can be crucial. researchgate.net

| Reducing Agent | Typical Form | Key Features | Reference |

|---|---|---|---|

| Aluminum | Ribbon, Powder | Commonly used, can form adducts with AlCl₃. | chemeurope.comwikipedia.org |

| Alkylaluminum | e.g., AlEt₃, AlEt₂Cl | Can produce specific polymorphs of TiCl₃. | researchgate.netgoogle.com |

| Zinc | Powder | Widely used in organic synthesis for generating active Ti species. | wikipedia.orgresearchgate.net |

| Magnesium | - | A powerful reducing agent, fundamental to the Kroll process. | wikipedia.orgnih.govresearchgate.net |

Preparation from Commercial Titanium(III) Chloride-Aluminum Chloride Adducts

A significant advancement in the synthesis of this compound, specifically the trichlorotris(tetrahydrofuran)titanium(III) complex ([TiCl₃(THF)₃]), involves the use of the commercially available and cost-effective titanium(III) chloride-aluminum chloride adduct (3TiCl₃·AlCl₃). researchgate.netresearchgate.neted.ac.ukgoogle.com This starting material is a product of the aluminum reduction of titanium(IV) chloride and is more affordable than pure titanium(III) chloride. google.com The direct use of this adduct provides a more accessible and scalable route to [TiCl₃(THF)₃]. researchgate.neted.ac.uk

Tetrahydrofuran Extraction and Aluminum-Free Product Isolation

The core of the methodology lies in the selective extraction of titanium(III) chloride from the bimetallic adduct using tetrahydrofuran (THF). researchgate.netresearchgate.net The process exploits the differential solubility of the resulting complexes. When the 3TiCl₃·AlCl₃ adduct is treated with THF, the titanium(III) chloride reacts to form the [TiCl₃(THF)₃] complex, which is a pale blue solid. researchgate.netrsc.org Concurrently, the aluminum chloride component is also solvated by THF, but it remains soluble in the reaction medium, which often includes a co-solvent like toluene (B28343). researchgate.netulisboa.pt

This difference in solubility allows for the straightforward isolation of the solid [TiCl₃(THF)₃] complex via filtration. researchgate.netulisboa.pt The isolated blue microcrystalline solid is then washed with solvents such as hexanes or a toluene-THF mixture to remove any residual soluble aluminum species and other impurities. researchgate.net This procedure yields a product that is substantially free of aluminum, with analyses showing aluminum content to be less than 0.1%. researchgate.netacs.org The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the air-sensitive titanium(III) center. researchgate.netulisboa.pt

Detailed studies have optimized this procedure, demonstrating high yields. For instance, one reported method involves slurrying the 3TiCl₃·AlCl₃ adduct in toluene, cooling the mixture, and then adding THF. The mixture is heated to reflux (approximately 70 °C) for several hours, during which the pale blue crystalline product forms. researchgate.net After cooling, the product is filtered, washed, and dried under vacuum, affording yields of over 80%. researchgate.net

Table 1: Synthesis of [TiCl₃(THF)₃] via THF Extraction

| Starting Material | Solvents | Reaction Conditions | Product | Yield | Reference |

| 3TiCl₃·AlCl₃ | Toluene, THF | Slurried in toluene, cooled to -50 °C, THF added, refluxed at 70 °C for 14h | Pale blue [TiCl₃(THF)₃] | 82% | researchgate.net |

| TiCl₃(AlCl₃)₁/₃ | Toluene, THF | Stirred in toluene/THF mixture until fully reacted, then heated | Blue crystalline [TiCl₃(THF)₃] | 93% | researchgate.net |

| (TiCl₃)₃AlCl₃ | Toluene, THF | Cooled to -63 °C in toluene, THF added, stirred for 1h at RT | Pale blue crystalline Ti₀.₉₃Al₀.₀₇Cl₃(THF)₃ | Not specified | ulisboa.pt |

Ligand Exchange and Substitution Reactions for Derivatives

The [TiCl₃(THF)₃] complex serves as a valuable precursor for the synthesis of a wide range of titanium(III) derivatives through ligand exchange and substitution reactions. The coordinated THF ligands are relatively labile and can be readily displaced by other Lewis bases, enabling access to new complexes with tailored electronic and steric properties.

Preparation of Mixed-Ligand Titanium(III) Complexes (e.g., TiCl₃(tmeda)(THF))

A key example of ligand exchange is the synthesis of the mixed-ligand complex trichloro(N,N,N',N'-tetramethylethylenediamine)(tetrahydrofuran)titanium(III), or [TiCl₃(tmeda)(THF)]. An improved and reliable method for its preparation involves the direct reaction of [TiCl₃(THF)₃] with TMEDA. rsc.org

In this procedure, a suspension of the light-blue [TiCl₃(THF)₃] in tetrahydrofuran is treated with N,N,N',N'-tetramethylethylenediamine at room temperature. rsc.org The TMEDA, a bidentate chelating ligand, displaces two of the THF ligands to form the more stable chelate complex. This method is advantageous as it avoids the formation of byproducts like zinc chloride complexes, which can complicate purification in other synthetic routes. rsc.org The resulting [TiCl₃(tmeda)(THF)] is a monomeric titanium(III) complex that has been characterized by X-ray crystallography and is noted for its utility as a stereoselective pinacol (B44631) coupling reagent for aromatic aldehydes. researchgate.net

Synthesis of Homoleptic Alkoxy-N-heterocyclic Carbene Adducts

The substitution of all ligands in [TiCl₃(THF)₃] can be achieved to generate homoleptic complexes. A notable example is the synthesis of a homoleptic titanium(III) tris(alkoxy-N-heterocyclic carbene) complex. researchgate.neted.ac.uk This transformation demonstrates the utility of [TiCl₃(THF)₃] as a starting material for creating organometallic titanium(III) compounds.

The synthesis is accomplished by reacting [TiCl₃(THF)₃] with three equivalents of a potassium alkoxy-N-heterocyclic carbene salt, such as [K{OCMe₂CH₂(1-C[NCHCHNPri])}] ([KL]), in THF. researchgate.netacs.org This reaction proceeds via the substitution of the three chloride anions and the three THF ligands by the bidentate alkoxy-NHC ligand. The process results in a red mixture from which a vermillion-colored solid, characterized as the homoleptic, octahedral Ti(III) tris(carbene) complex, [TiL₃], can be isolated in high yield (around 72% after purification). researchgate.netacs.org Single-crystal X-ray diffraction studies have confirmed the formation of the mer-isomer of the complex. researchgate.neted.ac.uk

Structural Elucidation and Electronic Structure Studies of Oxolane; Trichlorotitanium Complexes

Crystallographic Analysis of Coordination Geometry

X-ray crystallography has been an indispensable tool for the definitive structural characterization of titanium(III)-THF complexes. These studies have revealed a propensity for the titanium center to adopt six-coordinate, octahedral geometries, existing as either discrete mononuclear species or more complex dimeric and polymeric architectures.

Octahedral Coordination Environments in Monomeric Complexes

The most well-characterized monomeric complex is trichlorotris(tetrahydrofuran)titanium(III), TiCl₃(THF)₃. wikipedia.orgchemicalpapers.com Synthesis is typically achieved through the direct reaction of titanium(III) chloride with an excess of THF. chemicalpapers.com This reaction yields a light-blue, microcrystalline solid. researchgate.netlookchem.com

Single-crystal X-ray diffraction studies have unequivocally established that TiCl₃(THF)₃ adopts a meridional (mer-) octahedral coordination geometry. wikipedia.orgresearchgate.net In this arrangement, the three chloride ligands and the oxygen atoms from the three THF ligands occupy the vertices of a distorted octahedron around the central titanium(III) ion. The solubility of this complex in aromatic solvents and its magnetic moment, which is near the expected spin-only value for a d¹ ion (experimentally found to be around 1.82 B.M.), further support its monomeric nature in solution. chemicalpapers.com

| Compound | Formula | Color | Geometry | Magnetic Moment (μB) | Reference |

| Trichlorotris(tetrahydrofuran)titanium(III) | TiCl₃(THF)₃ | Light-blue | Meridional Octahedral | ~1.82 | wikipedia.orgchemicalpapers.comresearchgate.net |

Investigation of Dimeric or Polymeric Architectures (e.g., Oxo-bridged Bis-titanium(III) Complexes)

Beyond simple monomers, titanium(III) chloride and THF can form extended structures. Thermal decomposition of the monomeric TiCl₃(THF)₃ complex can lead to species with fewer THF ligands, such as TiCl₃(THF)₂ and TiCl₃·THF. chemicalpapers.com The latter, a grey compound, is proposed to have a polymeric structure, a hypothesis supported by its insolubility in benzene (B151609) and an anomalously low magnetic moment of 1.14 B.M., which suggests antiferromagnetic coupling between adjacent titanium centers through bridging ligands. chemicalpapers.com

| Complex Type | Example Formula | Bridging Ligand | Key Structural Feature | Reference |

| Polymeric | TiCl₃·THF | Chloride (inferred) | Coordination polymer, antiferromagnetic coupling | chemicalpapers.com |

| Dimeric (Oxo-bridged) | [Ti₂Cl₄O(C₄H₈O)₆] | Oxo (O²⁻) | C₂ symmetry about the bridging O atom | nih.gov |

| Dimeric (Chloro-bridged) | [{Ti(η⁵-C₅Me₅)Cl(μ-Cl)}₂] | Chloride (Cl⁻) | Planar Ti₂(μ-Cl)₂ core | scispace.com |

Positional Disorder and Conformational Analysis of Tetrahydrofuran (B95107) Ligands

Detailed crystallographic analyses often reveal complexities such as positional disorder and conformational flexibility, particularly for ligands like THF. In the structure of the oxo-bridged dimer [Ti₂Cl₄O(C₄H₈O)₆], positional disorder was explicitly observed in one of the three distinct THF environments. nih.gov This phenomenon, where a ligand occupies multiple positions within the crystal lattice, is not uncommon in complex coordination compounds. mdpi.com

The THF ring itself is not planar and exhibits significant conformational flexibility, a phenomenon known as pseudorotation. berkeley.edu The two most commonly discussed conformations are the "twisted" form (C₂ symmetry) and the "bent" or "envelope" form (Cₛ symmetry). nih.govaip.org Spectroscopic and computational studies have shown that these conformers are close in energy and can coexist. nih.govrsc.org The conformation of a coordinated THF ligand can be influenced by packing forces within the crystal and its specific interactions with the metal center. Analysis of the precise conformation of THF ligands in these crystal structures is crucial for a complete understanding of the steric environment around the titanium ion. berkeley.edu

Computational Chemistry Approaches to Electronic Structure

To complement experimental data, computational chemistry provides profound insights into the electronic structure and bonding of these complexes. Methods range from Density Functional Theory (DFT) for ground-state properties to more sophisticated multi-reference methods required for analyzing the complex electronic states found in dimeric systems.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard tool for investigating the ground-state electronic properties of titanium(III) complexes. researchgate.netacs.org For monomeric species like TiCl₃(THF)₃, DFT calculations can accurately predict geometric parameters, such as bond lengths and angles, that show good agreement with those determined by X-ray crystallography. acs.org These calculations confirm the d¹ electronic configuration, often described as a metal-centered radical. d-nb.info

In more complex systems, such as the dimeric [{Ti(η⁵-C₅Me₅)Cl(μ-Cl)}₂], broken-symmetry DFT (BS-DFT) calculations have been employed to investigate the magnetic coupling between the two titanium centers. scispace.com Such studies can predict the relative energies of the high-spin (ferromagnetically coupled) and low-spin (antiferromagnetically coupled) states, thereby explaining the experimentally observed magnetic properties. scispace.com

Multi-Reference Methods for Spin State Analysis (e.g., CASSCF for Spin Coupling)

While DFT is powerful, it can struggle with systems that have significant multi-reference character, such as electronically excited states or molecules with weak magnetic coupling between metal centers. For these, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) method and its extensions (e.g., CASPT2, NEVPT2) are more appropriate. nih.govnih.gov

These advanced computational techniques are particularly vital for analyzing the spin states of dimeric Ti(III) complexes. For the oxo-bridged dimer [Ti₂Cl₄O(C₄H₈O)₆], a post-Hartree-Fock analysis indicated that the triplet (S=1) and singlet (S=0) spin states are nearly degenerate, with the triplet state being slightly more stable by approximately 2 kJ mol⁻¹. nih.gov Similarly, CASPT2//CASSCF calculations on the chloro-bridged dimer [{Ti(η⁵-C₅Me₅)Cl(μ-Cl)}₂] were used to confirm its singlet ground state and determine a relatively large singlet-triplet energy gap. scispace.com These methods are essential for accurately describing the weak d-d interactions that govern the magnetic properties and reactivity of these multinuclear complexes. nih.govresearchgate.net

| Computational Method | Application | System Type | Key Insights | Reference |

| DFT | Geometry Optimization | Monomeric (e.g., TiCl₃(THF)₃) | Accurate prediction of ground-state structure | acs.org |

| BS-DFT | Magnetic Coupling | Dimeric | Estimation of singlet-triplet energy gap | scispace.com |

| CASSCF/CASPT2 | Spin State Analysis | Dimeric | Accurate calculation of spin-state energies and magnetic coupling | scispace.comnih.govnih.gov |

Correlation of Computational Predictions with Spectroscopic Data (e.g., EPR)

For paramagnetic compounds such as those involving titanium(III), a d¹ metal center, Electron Paramagnetic Resonance (EPR) spectroscopy is an exceptionally powerful analytical technique. It directly probes the unpaired electron, providing detailed information about its environment and the electronic structure of the complex. The synergy between experimental EPR spectroscopy and computational quantum chemistry methods, particularly Density Functional Theory (DFT), has become an indispensable tool for the comprehensive structural elucidation of oxolane; trichlorotitanium and related Ti(III) complexes. researchgate.netethz.ch This correlative approach allows for the validation of proposed molecular structures and provides deep insights into the nature of the metal-ligand bonding. rsc.org

The fundamental principle of this correlation lies in comparing the experimentally measured EPR parameters with those predicted by theoretical calculations for a given structural model. unito.it The key EPR parameters are the g -tensor and the hyperfine coupling (HFC) tensor (A ). In the solid state (frozen solution), the anisotropy of the g -tensor (resolved into gₓ, gᵧ, g₂) provides information about the electronic symmetry of the paramagnetic center. unito.it The A -tensor describes the magnetic interaction between the unpaired electron and nearby magnetic nuclei (e.g., ⁴⁷Ti, ⁴⁹Ti, ³⁵Cl, ³⁷Cl, ¹³C, ¹H), offering direct evidence of the atoms bonded to or in close proximity to the Ti(III) ion. rsc.orgunito.it

DFT calculations are employed to compute these tensors for a proposed molecular geometry. If the computationally predicted g and A values show strong agreement with the experimental data, it lends significant confidence to the correctness of the proposed structure. rsc.orgresearchgate.net

Detailed Research Findings

Research on Ti(III)-chloro complexes demonstrates the power of this correlative methodology. In studies where TiCl₃ is dissolved in polar solvents, multiple distinct Ti(III) species can coexist in equilibrium. EPR spectroscopy can detect these different species, but assigning the signals to specific structures can be challenging. DFT modeling resolves this ambiguity. For instance, in studies of TiCl₃ in methanol, which serves as an excellent analogue for the oxolane system, researchers have found a quantitative agreement between the experimental EPR data and the DFT-predicted properties for various solvated complexes of the family [TiClₙ(solvent)₆₋ₙ]⁽³⁻ⁿ⁾⁺. rsc.orgresearchgate.net This allows for the confident assignment of specific EPR signals to distinct molecular structures, such as trichlorotris(oxolane)titanium(III) or dichlorotetrakis(oxolane)titanium(III) cations in solution.

A concrete example of this correlation is found in the characterization of complexes derived from trichlorotris(oxolane)titanium(III). The Ti(III) complex (tBuPCP)TiCl₂ is synthesized from TiCl₃(THF)₃. acs.orgchemrxiv.org Its electronic structure has been thoroughly investigated using a combination of X-band EPR spectroscopy and DFT calculations. The experimental EPR spectrum reveals distinct g-values, and the simulation of this spectrum yields parameters that are strongly supported by the theoretical calculations, confirming the proposed pseudo-five-coordinate geometry and electronic ground state of the complex. acs.orgmaynoothuniversity.ie

The table below presents a comparison of experimental and simulated EPR parameters for a representative Ti(III) complex, illustrating the close match between observation and theory.

Interactive Data Table: Comparison of Experimental and Simulated EPR Parameters for (tBuPCP)TiCl₂ This table showcases the correlation between EPR data measured in a toluene (B28343) solution at 100 K and simulated parameters derived from computational analysis.

| Parameter | Experimental Value | Simulated Value |

| g-tensor | ||

| gₓ | 1.9015 | 1.9015 |

| gᵧ | 1.9215 | 1.9215 |

| g₂ | 1.9735 | 1.9735 |

| A-tensor (mT) | ||

| Aₓ | 2.6 | 2.6 |

| Aᵧ | 2.2 | 2.2 |

| A₂ | 2.2 | 2.2 |

| Data sourced from studies on Ti(III) pincer complexes. acs.org |

Furthermore, advanced pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, provide even more detailed information. HYSCORE is particularly powerful for identifying the types of nuclei weakly coupled to the Ti(III) center and precisely measuring their hyperfine and nuclear quadrupole interactions. rsc.orgchemrxiv.org These subtle interactions are often unresolved in standard EPR spectra. The combination of HYSCORE experiments and DFT calculations has been shown to be essential for determining the precise coordination environment, including the number and type of coordinated solvent molecules and chloride ions. rsc.orgresearchgate.net This combined approach provides a definitive picture of the structure of this compound complexes in solution.

Reaction Mechanisms and Pathways Involving Oxolane; Trichlorotitanium

Thermolytic and Disproportionation Processes

Stepwise Loss of Tetrahydrofuran (B95107) Ligands

The thermolysis of oxolane; trichlorotitanium, often represented as [TiCl₃(THF)₃], involves the sequential loss of its tetrahydrofuran (THF) ligands. researchgate.net This process is temperature-dependent and can ultimately lead to the formation of titanium hydrides in the solid state or in organic solvents. lookchem.com The initial complex, which exists as blue to blue-green crystals, is sensitive to both air and moisture. lookchem.com The loss of THF ligands is a critical step that often precedes further reactions, as it creates vacant coordination sites on the titanium center, enhancing its reactivity.

Redox Disproportionation to Titanium(II) and Titanium(IV) Species

Under certain conditions, this compound can undergo redox disproportionation, a reaction in which the titanium(III) center is simultaneously oxidized to titanium(IV) and reduced to titanium(II). acs.orgresearchgate.net This process is influenced by the presence of other reagents and the reaction environment. For instance, the reaction of [TiCl₃(THF)₃] with certain π-acids can lead to the formation of both Ti(III) and Ti(IV) products. acs.org This disproportionation highlights the accessible redox states of titanium and is a key feature of its chemistry, enabling its participation in a variety of catalytic cycles and synthetic transformations.

Ligand Reactivity and Exchange Mechanisms

Ligand exchange reactions are fundamental to the chemistry of this compound, allowing for the modification of the titanium coordination sphere and the formation of new catalytically active species. savemyexams.comchemistrystudent.comstudymind.co.uk

Methanolysis Reactions

The reaction of this compound with methanol, known as methanolysis, can lead to the substitution of chloride or THF ligands with methoxide (B1231860) groups. researchgate.netcore.ac.uk The extent of this substitution depends on the reaction conditions. While some titanium complexes are stable towards methanolysis, others can be readily converted to titanium methoxide species. core.ac.uk This reactivity is crucial in the context of designing catalysts for reactions like transesterification, where the interaction with alcohols is a key step. core.ac.ukresearchgate.net

Aromatic Solvent Adduct Formation (e.g., with Benzene)

This compound is known to form adducts with aromatic solvents like benzene (B151609). thieme-connect.de In these interactions, the aromatic ring can coordinate to the titanium center, influencing its reactivity and stability. The formation of such adducts can be a precursor to further reactions, including the activation of C-H bonds. vdoc.pub

Chloride Ligand Substitution

The chloride ligands in this compound can be replaced by a variety of other ligands. researchgate.net This substitution can be achieved by reacting the complex with appropriate reagents, such as lithium salts of other anions or neutral donor ligands. researchgate.net The substitution of chloride ligands is a common strategy to tune the electronic and steric properties of the titanium center, thereby modifying its catalytic activity and selectivity. researchgate.net For example, reaction with lithium alkoxides can lead to the formation of titanium alkoxide complexes. uea.ac.uk

Role as a Lewis Acid in Organic Transformations

The chemical compound this compound, a complex of titanium(III) chloride (TiCl₃) and tetrahydrofuran (THF), is a versatile reagent in organic synthesis, where it primarily functions as a Lewis acid. Current time information in Bangalore, IN.wikipedia.org Its Lewis acidic character stems from the electron-deficient titanium(III) center, which can accept electron pairs from other molecules. mdpi.com This property allows it to activate various functional groups, facilitating a range of organic transformations, from carbon-carbon bond formation to the reduction of functional groups and the cleavage of ether linkages. Current time information in Bangalore, IN.researchgate.net

Mechanistic Insights into Reductive Coupling Reactions

This compound and related low-valent titanium species are renowned for their application in reductive coupling reactions, most notably the McMurry reaction, which couples two ketone or aldehyde groups to form an alkene. wikipedia.orgwikipedia.org The reaction is typically initiated by low-valent titanium species generated from the reduction of titanium halides like TiCl₃ or TiCl₄ with agents such as zinc or lithium aluminum hydride. wikipedia.orguchicago.edu

The mechanism of these reductive couplings is generally understood to proceed through two principal stages:

Pinacol (B44631) Coupling : The reaction begins with a single electron transfer from the low-valent titanium species to the carbonyl groups of two substrate molecules. This generates ketyl radical anions which then couple to form a titanium-bound pinacolate (a 1,2-diolate) intermediate. wikipedia.orgresearchgate.net

Deoxygenation : The titanium pinacolate intermediate subsequently undergoes deoxygenation, a step driven by the high oxophilicity (affinity for oxygen) of titanium, to yield the final alkene product. wikipedia.org

While this two-step pathway is widely accepted, the exact nature of the active titanium reagent and the specific intermediates can vary depending on the reaction conditions and the structure of the carbonyl substrate, making generalizations challenging. uchicago.edu The reaction is often performed in THF, which helps to solubilize the intermediate complexes and facilitate the electron transfer steps. wikipedia.org Computational methods, such as density functional theory (DFT), are increasingly used to provide deeper mechanistic understanding of the transition states and intermediates involved in these complex catalytic cycles. researchgate.netrsc.org

Table 1: Key Stages in Titanium-Mediated Reductive Coupling

| Stage | Description | Key Intermediates |

| Activation | Reduction of Ti(IV) or Ti(III) precursor to generate active low-valent titanium species. | Ti(0), Ti(I), or Ti(II) species |

| Pinacol Formation | Single electron transfer from titanium to carbonyl groups, followed by C-C bond formation. | Ketyl radical anion, Titanium pinacolate |

| Deoxygenation | Elimination of titanium oxides from the pinacolate to form the alkene double bond. | Alkene, Titanium oxides |

Reduction of Organic Functionalities (e.g., Oximes to Imines, Nitrate (B79036) to Ammonium)

The Lewis acidic and reductive properties of titanium(III) chloride are harnessed for the transformation of various organic functional groups.

Reduction of Oximes to Imines Titanium(III) chloride is an effective reagent for the reduction of oximes to their corresponding imines. wikipedia.orgtandfonline.com This transformation is significant as imines are valuable intermediates in organic synthesis. The reaction is believed to proceed via an intermediate that subsequently hydrolyzes in situ if water is present, which can lead to the formation of the corresponding carbonyl compound. tandfonline.comnih.gov Studies have shown that the reaction conditions are crucial; for instance, N,N-disubstituted hydroxylamines are converted to imines using anhydrous titanium trichloride (B1173362) in THF, whereas the use of aqueous TiCl₃ leads to the corresponding secondary amines. researchgate.net

Reduction of Nitrate to Ammonium (B1175870) Titanium(III) chloride is also capable of reducing inorganic nitrogen species. It can reduce nitrate ions (NO₃⁻) to ammonium ions (NH₄⁺). wikipedia.org This reactivity has been utilized for analytical purposes, such as in the sequential analysis of nitrate and ammonia. wikipedia.org Furthermore, TiCl₃ has been employed in methods to reduce nitrate and nitrite (B80452) to gaseous products like nitric oxide (NO) or nitrous oxide (N₂O) for environmental and isotopic analysis, demonstrating its potency as a reducing agent for these nitrogen oxyanions. hawaii.edunih.gov This reduction is crucial for applications in oceanography and environmental science to trace nitrogen sources and cycles. hawaii.edunih.gov

Table 2: Reduction of Functional Groups by Titanium(III) Chloride

| Functional Group | Product | Reagent System | Reference |

| Oxime | Imine | Anhydrous TiCl₃ | wikipedia.orgtandfonline.comresearchgate.net |

| N,N-Disubstituted Hydroxylamine | Imine | Anhydrous TiCl₃ in THF | researchgate.net |

| N,N-Disubstituted Hydroxylamine | Secondary Amine | Aqueous TiCl₃ in Methanol | researchgate.net |

| Nitrate (NO₃⁻) | Ammonium (NH₄⁺) | TiCl₃ | wikipedia.org |

| Nitrate (NO₃⁻) / Nitrite (NO₂⁻) | Nitrous Oxide (N₂O) | TiCl₃ | nih.gov |

Transformations Involving Tetrahydrofuran Ring Opening (e.g., N-aryl-substituted Azacycle Synthesis)

The Lewis acidity of titanium halides facilitates the ring-opening of cyclic ethers like tetrahydrofuran (THF), enabling their transformation into other valuable chemical structures. rsc.org A notable application is the synthesis of N-aryl-substituted azacycles, such as pyrrolidines and piperidines, which are important structural motifs in many biologically active molecules. mdpi.comrsc.org

While much of the detailed mechanistic work has been performed with titanium(IV) chloride (TiCl₄), the principles apply to Lewis acidic titanium species in general. The reaction transforms cyclic ethers and primary aryl amines into N-aryl azacycles. rsc.orgresearchgate.net Computational studies support a mechanism that involves several key steps:

Lewis Acid Activation : The titanium reagent coordinates to the oxygen atom of the THF ring, activating it for cleavage. mdpi.com

Intermediate Formation : A seven-membered metallacyclic intermediate is proposed to form. rsc.orgresearchgate.net

Ring Closing : An intramolecular nucleophilic attack by the nitrogen onto the terminal carbon of the opened ether chain, assisted by the titanium center, forms the new, smaller azacycle ring and releases the titanium species. mdpi.comrsc.org

The efficiency of this transformation can be enhanced by the addition of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is thought to activate the arylamine, thereby increasing the yield of the desired azacycle. mdpi.comnih.gov

Table 3: Titanium-Mediated Synthesis of N-Aryl Azacycles from THF

| Reactants | Reagent System | Product Type | Proposed Key Intermediate | Reference |

| Aniline + THF | TiCl₄ | N-Phenylpyrrolidine | Seven-membered titanacycle | rsc.orgresearchgate.net |

| N-Alkyl Arylamine + THF | TiCl₄ / DBU | N-Alkyl-N-arylpyrrolidine | Fused four-membered ring intermediate | mdpi.comnih.gov |

| Arylhydrazine + THF | TiCl₄ / TBD | N-Arylpyrrolidine | Titanium-amine complex | mdpi.com |

Applications in Catalysis and Materials Science

Polyolefin Polymerization Catalysis

Oxolane; trichlorotitanium is a key component in the synthesis of polyolefins, a class of polymers that includes polyethylene (B3416737) and polypropylene (B1209903), which are among the most widely produced plastics globally. Its utility in this area stems from its central role in Ziegler-Natta catalysis and the production of high-performance polymers.

This compound serves as a crucial precursor in the formation of Ziegler-Natta catalysts, which are instrumental in the stereospecific polymerization of α-olefins. scribd.comwikipedia.orgpcbiochemres.com These catalytic systems typically consist of a transition metal compound, in this case, derived from this compound, and an organoaluminum co-catalyst. The interaction between these components generates the active sites responsible for the controlled growth of polymer chains. wikipedia.org The use of TiCl₃-based catalysts, including those prepared from its THF complex, allows for the production of linear and stereoregular polymers like isotactic polypropylene. scribd.com The structure of the titanium catalyst, particularly the presence of chlorine vacancies on the crystal lattice of α-TiCl₃ and γ-TiCl₃, provides the stereospecific active sites necessary for producing highly linear, isotactic polypropylene. scribd.com

A significant application of this compound is its use as a precursor for the preparation of high-activity titanium-magnesium (Ti-Mg) catalysts. vot.plresearchgate.netresearchgate.net These supported catalysts are synthesized by reacting this compound with a magnesium compound, often a magnesium chloride-THF complex such as [MgCl₂(THF)₂]. vot.plscribd.com The process typically involves ball-milling the titanium complex with the magnesium support in a slurry. vot.plresearchgate.net This method leads to the formation of highly active catalytic systems for ethylene (B1197577) polymerization. vot.plresearchgate.net The interaction with the magnesium support is believed to enhance the catalytic activity by providing a high surface area for the active titanium species. The dynamic behavior of the tetrahydrofuran (B95107) (THF) ligand on the MgCl₂ surface plays a critical role in the formation of the final active sites. acs.org

The catalytic performance of systems derived from this compound is profoundly influenced by the choice of co-catalyst and activator. Organoaluminum compounds are essential for activating the titanium precursor to form the catalytically active species. vot.pltandfonline.com Commonly used co-catalysts include triethylaluminum (B1256330) (AlEt₃), diethylaluminum chloride (AlEt₂Cl), and methylaluminoxane (B55162) (MAO). vot.plnih.govacs.org

Table 1: Effect of Co-catalyst on Ethylene Polymerization with a [MgCl₂(THF)₂]/[TiCl₃(THF)₂(CH₃CO₂C₂H₅)] System

| Co-catalyst | Catalyst Activity (kg PE / (g Ti · h)) | Polymer Specific Gravity (g/cm³) | Polymer Crystallinity (%) |

| AlEt₃ | 67.0 | 0.965 | 61.7 |

| AlEt₂Cl | 21.5 | 0.955 | 57.5 |

| Al₂Et₃Cl₃ | 93.0 | 0.968 | 60.2 |

| Al(i-Bu)₃ | 34.0 | 0.958 | 58.9 |

The use of titanium-based catalysts derived from precursors like this compound is fundamental to achieving stereoselective polymerization, particularly of propylene (B89431). scribd.comgiulionatta.it Stereoselectivity in this context refers to the ability of the catalyst to control the spatial arrangement (tacticity) of the methyl groups along the polypropylene chain. The α- and γ-crystalline forms of TiCl₃ are known to produce highly isotactic polypropylene, where the methyl groups are all on the same side of the polymer backbone. scribd.com This regular structure allows the polymer chains to pack closely together, resulting in a highly crystalline material with desirable mechanical properties. scribd.com

The stereospecificity of the catalyst is influenced by several factors, including the polymerization temperature and the nature of the co-catalyst. For instance, the isotacticity of polypropylene produced with an Al(C₂H₅)₃ co-catalyst has been observed to increase with rising polymerization temperature. researchgate.net The mechanism for this stereocontrol is attributed to the specific geometry of the active sites on the surface of the titanium trichloride (B1173362) crystal, which dictates the orientation of the incoming propylene monomer as it inserts into the growing polymer chain. scribd.com

Catalytic systems containing this compound are employed in the production of ultrahigh molecular weight polyethylene (UHMWPE), a specialty polymer with exceptionally long polymer chains and outstanding mechanical properties. researchgate.netnih.govnih.govmdpi.com These systems, often comprising TiCl₃(THF)₃, an organomagnesium compound like di-n-butylmagnesium (n-Bu₂Mg), and organoaluminum co-catalysts, can produce UHMWPE with molecular weights in the range of (1.8–7.8) × 10⁶ g/mol . researchgate.netnih.gov

The oxidation state of the titanium in the precursor has a notable effect on the properties of the resulting UHMWPE. Catalysts based on Ti(III) from this compound, while showing lower productivity compared to Ti(IV)-based systems, have been found to yield UHMWPE with markedly superior mechanical properties. researchgate.netnih.govnih.gov This makes TiCl₃(THF)₃ a valuable precursor for producing high-performance UHMWPE suitable for demanding applications that require high tensile strength and modulus. researchgate.netnih.gov

Table 2: Ethylene Polymerization Results for UHMWPE Synthesis with Different Titanium Precursors

| Titanium Precursor | Co-catalyst System | Catalytic Activity (kg PE / (mol Ti · h · atm)) | Molecular Weight (Mᵥ x 10⁻⁶ g/mol ) |

| TiCl₄ + THF | Et₂AlCl/Et₃Al/Bu₂Mg | 2.5 - 4.5 | 3.5 - 5.0 |

| TiCl₃(THF)₃ | Et₂AlCl/Et₃Al/Bu₂Mg | 1.0 - 2.0 | 5.5 - 7.8 |

| TiCl₄/BINAP + Et₃Al₂Cl₃/Bu₂Mg | Et₃Al₂Cl₃/Bu₂Mg | ~10 | ~4.0 |

Data adapted from various studies under specific reaction conditions. researchgate.netnih.govmdpi.com

Homogeneous Catalysis in Organic Synthesis

Beyond its extensive use in polymerization, this compound also finds applications as a catalyst in homogeneous organic synthesis. Its utility in this domain is largely attributed to its Lewis acidic character. wikipedia.org As a Lewis acid, the titanium(III) center can activate substrates by accepting a pair of electrons, thereby facilitating a variety of chemical transformations.

One notable application is in hydrosilylation reactions. For example, TiCl₃(THF)₃, in combination with methylmagnesium iodide (MeMgI), has been shown to catalyze the hydrosilylation of 1-octene (B94956) with phenylsilane. oup.com Furthermore, the TiCl₃(THF)₃ complex serves as a convenient and safer starting material for the synthesis of other Ti(III) complexes, such as titanium(III) alkoxy-N-heterocyclic carbenes, which have potential applications in catalysis. researchgate.net The reactivity of TiCl₃(THF)₃ with various ligands allows for the synthesis of a range of titanium complexes with tailored properties for specific catalytic applications. wikipedia.orgacs.org

Catalytic Activity in Carbon-Carbon Bond Formation (e.g., Pinacol (B44631) Coupling of Aromatic Aldehydes)

Low-valent titanium reagents, often derived from TiCl₃(THF)₃, are highly effective in promoting the reductive coupling of carbonyl compounds. A prominent example is the pinacol coupling reaction, which forms a carbon-carbon bond between two carbonyl units to yield a 1,2-diol. This reaction is a cornerstone of synthetic organic chemistry for creating vicinal diol functionalities. researchgate.netncl.res.in

The pinacol coupling of aromatic aldehydes, in particular, has been extensively studied. When aromatic aldehydes are treated with low-valent titanium species generated from systems like TiCl₃/Mg/THF, they undergo a one-electron reduction to form a ketyl radical. researchgate.netacs.org Dimerization of these radicals leads to the formation of a titanium pinacolate intermediate, which upon hydrolysis, yields the corresponding 1,2-diol (pinacol).

Research has demonstrated that modifying the titanium reagent can significantly influence the reaction's outcome. For instance, the addition of ligands like pyridine (B92270) to a TiCl₃-based system can halt the reaction at the pinacol stage, preventing further deoxygenation to an alkene, which is a common subsequent step in McMurry-type reactions. acs.org A monomeric titanium(III) complex, TiCl₃(tmeda)(thf), synthesized from TiCl₄, has been shown to couple aromatic aldehydes to produce 1,2-diols with high yields and notable diastereoselectivity, favoring the dl-isomers. oup.comresearchgate.net This stereoselectivity is often attributed to the steric and electronic environment created by the ligands around the titanium center in the transition state. researchgate.net

Table 1: Pinacol Coupling of Benzaldehyde using a Modified TiCl₃ System

| Run | Additive (equiv.) | Temperature | Yield of Stilbene (%) | Yield of 1,2-diphenyl-1,2-ethanediol (%) |

|---|---|---|---|---|

| 1 | None | Room Temp. | 23 | 35 |

| 2 | Pyridine (6) | Room Temp. | 9 | 54 |

| 3 | Catechol (1) | Reflux | 0 | 95 |

Data sourced from studies on the influence of external ligands on low-valent titanium-mediated carbonyl coupling. acs.org

The table above illustrates how additives can steer the reaction towards pinacol formation over alkene production. While the unmodified system gives a mixture of products, the addition of pyridine, and more dramatically, catechol, significantly enhances the yield of the desired 1,2-diol. acs.org

Catalysis in Carbon-Heteroatom Bond Formation (e.g., C-N Bond Formation)

While extensively recognized for C-C bond formation, titanium(III) complexes derived from precursors like TiCl₃(THF)₃ also show potential in catalyzing the formation of carbon-heteroatom bonds, such as C-N bonds. These reactions are fundamental in synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and functional materials. For instance, low-valent titanium reagents can mediate the reductive coupling of aldimines to form vicinal diamines. researchgate.net

Furthermore, the reactivity of TiCl₃(THF)₃ allows for the synthesis of titanium(III) amido complexes through salt metathesis reactions. bohrium.com These amido complexes can serve as precursors for catalysts or as stoichiometric reagents in reactions forming C-N bonds. For example, titanium(III) complexes supported by diamine bis(phenolate) ligands have been investigated for their ability to perform reductive coupling reactions. ulisboa.pt The synthesis of such complexes often starts with TiCl₃(THF)₃, highlighting its role as a key starting material in this area of catalysis. ulisboa.pt

Precursors for Novel Titanium-Based Materials

The compound TiCl₃(THF)₃ is a crucial starting material for the synthesis of a wide array of titanium-containing materials, ranging from discrete molecular complexes to extended solid-state structures.

Synthesis of Organometallic Titanium(III) Complexes

TiCl₃(THF)₃ is a preferred precursor for a variety of organometallic titanium(III) complexes due to its solubility in common organic solvents and moderate reactivity. researchgate.netacs.org It readily undergoes ligand exchange and salt metathesis reactions. For example, it reacts with lithium salts of bulky amide ligands to form low-coordinate titanium(III) amido complexes. bohrium.com Similarly, reaction with potassium alkoxy carbene salts yields homoleptic Ti(III) tris(carbene) complexes. researchgate.netresearchgate.net These synthetic routes demonstrate the utility of TiCl₃(THF)₃ in accessing novel coordination environments and electronic structures for the titanium(III) ion.

A notable application is in the synthesis of pincer complexes. The reaction of [tBuPCP]Li with TiCl₃(THF)₃ has been used to produce the titanium(III) pincer complex (tBuPCP)TiCl₂, which can be further functionalized. acs.org

Development of Bimetallic Titanium(III) Systems

TiCl₃(THF)₃ is also instrumental in the construction of bimetallic systems containing titanium(III). It can be synthesized from the bimetallic precursor 3TiCl₃·AlCl₃ through extraction with THF, which selectively coordinates to the titanium center, allowing for the separation of the aluminum component. acs.orgresearchgate.net Furthermore, TiCl₃(THF)₃ can be used to create more complex bimetallic structures. For example, reaction with specific magnesium-containing reagents can lead to the formation of heterobimetallic complexes where a titanium(III) center is linked to a magnesium moiety. oup.com Bimetallic Ti/Al metal-organic frameworks (MOFs) have been synthesized using a Ti/Al chloride THF adduct derived from (TiCl₃)₃AlCl₃. acs.org

Role in the Formation of Metallocenes

Metallocenes are a cornerstone of organometallic chemistry and catalysis, particularly in olefin polymerization. google.com TiCl₃(THF)₃ serves as a key intermediate in the synthesis of certain titanium-containing metallocenes. google.com Specifically, it is a valuable precursor for titanocene(III) derivatives. The synthesis of dichlorobis(η⁵-cyclopentadienyl)titanium(IV) and its analogues can proceed through the reaction of titanium(III) chloride–tris(tetrahydrofuran) with cyclopentadienyl (B1206354) ligand sources, followed by oxidation. This route is often preferred when using bulky cyclopentadienyl ligands. thieme-connect.de

TiCl₃(THF)₃ reacts with cyclopentadienyl Grignard reagents or other cyclopentadienyl sources via salt metathesis to yield metallocene-type Ti(III) complexes. oup.comacs.org For example, complexes like [{(η-C₅H₄)₂CMe₂}TiCl] have been synthesized from the reaction of the corresponding lithium cyclopentadienide (B1229720) with TiCl₃(THF)₃. acs.org These Ti(III) metallocenes are not only structurally interesting but also exhibit catalytic activity in reactions such as olefin hydrosilylation. oup.com

Table 2: Compound Names

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | TiCl₃(THF)₃ |

| Tetrahydrofuran | THF |

| Titanium(III) chloride | TiCl₃ |

| Titanium(IV) chloride | TiCl₄ |

| Pyridine | C₅H₅N |

| Catechol | C₆H₄(OH)₂ |

| 1,2-diphenyl-1,2-ethanediol | C₁₄H₁₄O₂ |

| Stilbene | C₁₄H₁₂ |

| Tetramethylethylenediamine | TMEDA |

| (tBuPCP)TiCl₂ | C₂₄H₄₃Cl₂P₂Ti |

| 3TiCl₃·AlCl₃ | AlCl₆Ti₃ |

Q & A

Q. How to design a factorial experiment investigating solvent effects on this compound reactivity?

Q. Tables for Reference

| Table 1 : Optimization of TiCl₃ Concentration |

|---|

| [TiCl₃] (M) |

| -------------- |

| 0.1 |

| 0.3 |

| 0.5 |

| Table 2 : Literature Themes for this compound |

|---|

| Theme |

| --------------------- |

| Catalysis |

| Spectroscopic Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.